molecular formula C11H9NO3 B3022513 8-methoxyquinoline-5-carboxylic Acid CAS No. 148887-46-1

8-methoxyquinoline-5-carboxylic Acid

Cat. No. B3022513
CAS RN: 148887-46-1
M. Wt: 203.19 g/mol
InChI Key: NRIMSHDHBOMWDW-UHFFFAOYSA-N
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Description

8-Methoxyquinoline-5-carboxylic Acid is a chemical compound with the CAS Number: 148887-46-1 . It has a molecular weight of 203.2 and its IUPAC name is 8-methoxy-5-quinolinecarboxylic acid . It is a yellow to brown solid at room temperature .


Synthesis Analysis

The synthesis of 8-methoxyquinoline-5-carboxylic Acid or similar compounds often involves reactions such as the Skraup reaction or the Rosenmund-von Braun reaction . For instance, 8-methylquinoline-5-carboxylic acid was obtained by the Skraup reaction from 3-amino-p-toluic acid or by hydrolysis of 5-cyano-8-methylquinoline .


Molecular Structure Analysis

The molecular structure of 8-methoxyquinoline-5-carboxylic Acid is represented by the linear formula C11H9NO3 . The InChI code for this compound is 1S/C11H9NO3/c1-15-9-5-4-8 (11 (13)14)7-3-2-6-12-10 (7)9/h2-6H,1H3, (H,13,14) .


Physical And Chemical Properties Analysis

8-methoxyquinoline-5-carboxylic Acid is a yellow to brown solid at room temperature . The compound has a molecular weight of 203.2 .

Scientific Research Applications

Safety and Hazards

The safety information for 8-methoxyquinoline-5-carboxylic Acid indicates that it should be handled with care. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, and adequate ventilation should be ensured .

Mechanism of Action

Target of Action

Quinoline derivatives, which include 8-methoxyquinoline-5-carboxylic acid, are known to bind to a diverse range of targets with high affinities . This suggests that 8-methoxyquinoline-5-carboxylic acid may also interact with multiple targets, contributing to its biological activity.

Mode of Action

Quinoline derivatives, including 8-methoxyquinoline-5-carboxylic acid, are known to interact with their targets in a manner that influences cellular processes . The exact nature of these interactions and the resulting changes at the molecular level are subject to ongoing research.

Biochemical Pathways

Given the broad-ranging pharmacological potential of quinoline derivatives , it is plausible that 8-methoxyquinoline-5-carboxylic acid could influence multiple biochemical pathways, leading to various downstream effects

Result of Action

Given the diverse biological properties of quinoline derivatives , it is likely that 8-methoxyquinoline-5-carboxylic acid exerts a range of effects at the molecular and cellular levels

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, light, and pH can affect the stability and activity of a compound . .

properties

IUPAC Name

8-methoxyquinoline-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-9-5-4-8(11(13)14)7-3-2-6-12-10(7)9/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRIMSHDHBOMWDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)C(=O)O)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40437492
Record name 8-methoxyquinoline-5-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-methoxyquinoline-5-carboxylic Acid

CAS RN

199871-63-1
Record name 8-methoxyquinoline-5-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Methoxyquinoline-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A of 3-amino-4-methoxybenzoic acid (5.0 g), glycerol (4.16 g), and iodine (135 mg) in concentrated sulphuric acid (5 ml) was heated at 180° C. for 2 hours. The reaction was allowed to cool, diluted with water (170 ml), made basic to pH8/9 with 0.88 ammonia and stirred with activated charcoal (2.0 g). The mixture was filtered through Celite and the filtrate acidified to pH4/5 with acetic acid. The precipitate was obtained by filtration and dried in a dessicator to yield the desired product (4.21 g) as a tan solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.16 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
135 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Name
Quantity
170 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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